1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is a complex organic compound with the molecular formula C20H30N2O6. It is a derivative of lysine, an essential amino acid, and proline, another amino acid. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves multiple steps. The process typically starts with the protection of the amino groups of lysine using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The protected lysine is then coupled with proline methyl ester using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and amines.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, hydrogenation for Cbz deprotection.
Major Products Formed
Hydrolysis: Lysine and proline derivatives.
Reduction: Alcohol derivatives of lysine and proline.
Substitution: Deprotected lysine and proline ready for further functionalization.
Scientific Research Applications
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for lysine and proline.
Industry: Utilized in the production of specialized polymers and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize lysine and proline residues, leading to the formation of specific products. The Boc and Cbz protecting groups can be selectively removed, allowing for targeted modifications and functionalization .
Comparison with Similar Compounds
Similar Compounds
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine: Similar in structure but with different protecting groups, used in click chemistry.
L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-, methyl ester: Another amino acid derivative with similar protecting groups.
L-Tyrosine, O-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester: Similar ester derivative used in peptide synthesis.
Uniqueness
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is unique due to its combination of lysine and proline residues, making it a valuable tool in peptide synthesis and protein engineering. Its specific protecting groups allow for selective deprotection and functionalization, providing versatility in various chemical and biological applications .
Properties
Molecular Formula |
C25H37N3O7 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H37N3O7/c1-25(2,3)35-24(32)27-19(21(29)28-16-10-14-20(28)22(30)33-4)13-8-9-15-26-23(31)34-17-18-11-6-5-7-12-18/h5-7,11-12,19-20H,8-10,13-17H2,1-4H3,(H,26,31)(H,27,32)/t19-,20-/m0/s1 |
InChI Key |
ARFXUUSKGUNSBN-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.